molecular formula C24H19F2N3O2 B2626806 N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209361-19-2

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2626806
CAS No.: 1209361-19-2
M. Wt: 419.432
InChI Key: FXDJVUXKWVUAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by dual 4-fluorobenzyl substitutions (on the pyrazole ring and the benzyloxy group) and a benzylamide moiety.

Properties

IUPAC Name

N-benzyl-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-8-6-18(7-9-19)16-31-22-15-29(21-12-10-20(26)11-13-21)28-23(22)24(30)27-14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDJVUXKWVUAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzyl alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 4-fluorobenzyl bromide: The 4-fluorobenzyl alcohol is then converted to 4-fluorobenzyl bromide using phosphorus tribromide.

    Synthesis of 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: This involves the reaction of 4-fluorobenzyl bromide with 4-fluorophenylhydrazine to form the pyrazole ring, followed by carboxylation.

    Formation of the final compound: The carboxylic acid is then coupled with benzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and fluorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or fluorobenzyl derivatives.

Scientific Research Applications

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a pyrazole-3-carboxamide scaffold with multiple analogs, but key substitutions differentiate its properties:

Compound Substituents Key Structural Differences
N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (Target) - Benzylamide
- 4-Fluorobenzyloxy
- 4-Fluorophenyl at N1
Reference compound for comparison.
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide () - 4-Acetamidophenylamide
- Pyrazole-4-carboxamide (vs. 3-carboxamide in target)
Positional isomerism (C3 vs. C4 carboxamide) may alter binding orientation and solubility .
1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432, ) - Thiazole-methyl group
- N-methylation
Thiazole introduces aromatic heterocycle, potentially enhancing π-π stacking; N-methylation improves metabolic stability .
4-((4-Fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide () - Furan-2-ylmethylamide Furan’s electron-rich ring may increase reactivity or alter pharmacokinetics .
N-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide () - Oxazole-4-carboxamide
- 5-Methyl-3-phenyl substitution on oxazole
Oxazole’s rigidity and phenyl group could enhance target selectivity or steric hindrance .

Pharmacological Implications

  • Fluorine Substitutions : The prevalence of 4-fluorophenyl/benzyl groups across analogs (e.g., ) highlights fluorine’s role in enhancing lipophilicity and bioavailability via reduced metabolic oxidation .
  • Amide Modifications : Replacement of benzylamide with furan- or thiazole-methylamide () may tune solubility and target engagement. For instance, thiazole’s sulfur atom could facilitate hydrogen bonding or metal coordination .
  • Heterocyclic Additions : Oxazole () and thiazole () rings introduce planar, aromatic systems that may improve stacking interactions with hydrophobic enzyme pockets .

Biological Activity

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is N-benzyl-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide. Its molecular formula is C24H19F2N3O2C_{24}H_{19}F_2N_3O_2, with a molecular weight of 433.42 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity.

Synthesis

The synthesis typically involves several steps:

  • Preparation of 4-fluorobenzyl alcohol from 4-fluorobenzaldehyde using sodium borohydride.
  • Conversion to 4-fluorobenzyl bromide using phosphorus tribromide.
  • Formation of the pyrazole ring by reacting 4-fluorobenzyl bromide with 4-fluorophenylhydrazine, followed by carboxylation to yield the final product.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In a study evaluating a series of pyrazole derivatives, it was found that certain compounds exhibited potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). The lead compound showed an IC50 value of 18 μM against LNCaP cells and a PSA downregulation rate of 46% .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can act as COX-2 inhibitors, suggesting potential anti-inflammatory properties. The structural modifications in this compound may enhance these effects due to the presence of fluorine substituents, which can improve binding affinity to biological targets .

Other Biological Activities

The compound has also been investigated for:

  • Antimicrobial properties: Similar pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Antiviral activity: Some studies suggest that related compounds may inhibit viral replication mechanisms .

Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 18 μM (LNCaP)
Anti-inflammatoryCOX-2 inhibition
AntimicrobialEffective against bacteria
AntiviralInhibits viral replication

Case Studies

  • Prostate Cancer Study : A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their antiproliferative effects on prostate cancer cell lines. Results indicated significant growth inhibition and PSA downregulation in treated cells .
  • Inflammatory Disease Models : In animal models of inflammation, compounds with similar structures demonstrated reduced inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.